Atr-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

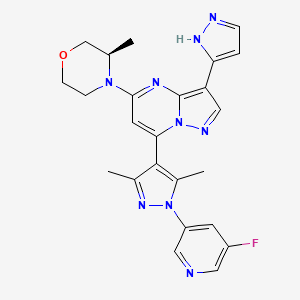

Molecular Formula |

C24H24FN9O |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

(3R)-4-[7-[1-(5-fluoro-3-pyridinyl)-3,5-dimethylpyrazol-4-yl]-3-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-3-methylmorpholine |

InChI |

InChI=1S/C24H24FN9O/c1-14-13-35-7-6-32(14)22-9-21(34-24(29-22)19(12-28-34)20-4-5-27-30-20)23-15(2)31-33(16(23)3)18-8-17(25)10-26-11-18/h4-5,8-12,14H,6-7,13H2,1-3H3,(H,27,30)/t14-/m1/s1 |

InChI Key |

SQYGYXGOJYZQEI-CQSZACIVSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NC3=C(C=NN3C(=C2)C4=C(N(N=C4C)C5=CC(=CN=C5)F)C)C6=CC=NN6 |

Canonical SMILES |

CC1COCCN1C2=NC3=C(C=NN3C(=C2)C4=C(N(N=C4C)C5=CC(=CN=C5)F)C)C6=CC=NN6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ATR-IN-13 in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Core Introduction: The Critical Role of ATR in Genome Integrity

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic stability. ATR is activated in response to a broad range of DNA lesions and replication stress, which can arise from endogenous sources like metabolic byproducts or exogenous insults such as genotoxic agents. Once activated, ATR orchestrates a multifaceted response that includes cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, thereby preventing the propagation of damaged DNA to daughter cells. Due to the heightened replication stress and frequent DNA damage characteristic of cancer cells, the ATR pathway is often constitutively active, making it a prime target for therapeutic intervention.

ATR-IN-13 is a potent and selective inhibitor of ATR kinase. By targeting the catalytic activity of ATR, this compound disrupts the DDR, leading to the accumulation of unrepaired DNA damage and ultimately, cell death, particularly in cancer cells with a high dependence on the ATR pathway for survival. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the DNA damage response, relevant signaling pathways, and its potential as a therapeutic agent.

Mechanism of Action: this compound and the DNA Damage Response

The ATR Signaling Pathway

The activation of the ATR signaling cascade is initiated by the presence of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA). This structure is a common intermediate in various DNA metabolic processes, including DNA replication and repair. The ATR-interacting protein (ATRIP) binds directly to RPA-coated ssDNA, recruiting the ATR kinase to the site of DNA damage. Full activation of ATR kinase activity is a multi-step process involving several other proteins, including the RAD9-RAD1-HUS1 (9-1-1) checkpoint clamp and TopBP1.

Once activated, ATR phosphorylates a multitude of downstream substrates, with the checkpoint kinase 1 (CHK1) being a key effector. Phosphorylation of CHK1 on Ser317 and Ser345 by ATR leads to its activation. Activated CHK1, in turn, phosphorylates a range of targets to elicit the appropriate cellular response.

Key Downstream Effects of ATR Inhibition by this compound

This compound, by inhibiting the kinase activity of ATR, prevents the phosphorylation and activation of its downstream targets, leading to several critical consequences for the cell:

-

Abrogation of Cell Cycle Checkpoints: A primary function of the ATR-CHK1 pathway is to induce cell cycle arrest, providing time for DNA repair. Activated CHK1 phosphorylates and inactivates CDC25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. By inhibiting ATR, this compound prevents the activation of CHK1, leading to the abrogation of the G2/M and intra-S phase checkpoints. This forces cells with damaged DNA to proceed through the cell cycle, often resulting in mitotic catastrophe and cell death.

-

Replication Fork Destabilization: During DNA replication, ATR plays a crucial role in stabilizing stalled replication forks, preventing their collapse into double-strand breaks (DSBs). Inhibition of ATR by this compound leads to the destabilization of these forks, resulting in an accumulation of DSBs and increased genomic instability.

-

Inhibition of DNA Repair: The ATR pathway is also involved in promoting various DNA repair pathways, including homologous recombination (HR). By inhibiting ATR, this compound can impair the cell's ability to repair DNA damage, further contributing to the accumulation of lethal lesions.

Quantitative Data on this compound Efficacy

| Compound | Assay Type | IC50 (nM) | Reference |

| This compound | Kinase Assay | 2 | [1] |

Note: The table above provides the known biochemical potency of this compound. For a comparative perspective, the following table presents IC50 values for other well-characterized ATR inhibitors in various cancer cell lines, demonstrating the typical range of activity for this class of compounds. This data is for illustrative purposes and does not represent the activity of this compound.

| ATR Inhibitor | Cell Line | Cancer Type | IC50 (µM) |

| M4344 | H146 | Small Cell Lung | 0.028 |

| M4344 | H82 | Small Cell Lung | 0.035 |

| M4344 | DMS114 | Small Cell Lung | 0.042 |

| VE-822 | U2OS | Osteosarcoma | ~0.5 |

| VE-822 | A549 | Lung Cancer | ~2.0 |

| AZD6738 | HCT116 | Colon Cancer | ~1.0 |

| AZD6738 | HT29 | Colon Cancer | ~1.0 |

Experimental Protocols

Western Blotting for Phospho-CHK1 (Ser345)

This protocol is a standard method to assess the activity of the ATR pathway by measuring the phosphorylation of its direct downstream target, CHK1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-CHK1 (Ser345) and Mouse anti-total CHK1

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with this compound at various concentrations for the desired duration. Include a positive control (e.g., treatment with a DNA damaging agent like hydroxyurea or UV radiation) and a negative control (vehicle-treated).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345) and total CHK1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and add chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The level of phospho-CHK1 relative to total CHK1 indicates the extent of ATR pathway inhibition.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) to assess the effect of this compound on cell cycle checkpoints.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the Western blot protocol.

-

Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Cell Viability/Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Cell Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.

Visualizations of Key Concepts

Caption: ATR Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Evaluating this compound.

Caption: Synthetic Lethality with this compound in ATM-deficient Cells.

References

ATR-IN-13: A Technical Guide to a Potent and Selective ATR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATR-IN-13 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. As a central regulator of the DNA Damage Response (DDR), ATR kinase is a prime therapeutic target in oncology.[1] It plays a critical role in responding to replication stress and a broad range of DNA damage, safeguarding genomic integrity.[1] Many cancer cells exhibit increased reliance on the ATR signaling pathway for survival due to underlying defects in other DDR pathways (such as ATM or p53 loss) or oncogene-induced replication stress.[2] This creates a synthetic lethal relationship that can be exploited by ATR inhibitors. This compound, also known as compound A9, emerges from a class of pyrazolopyrimidine compounds designed to target this vulnerability.[2][3] By inhibiting ATR, this compound can abrogate cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent cell death, particularly in tumor cells.[4] This guide provides an in-depth overview of this compound, including its biochemical potency, the foundational ATR signaling pathway, and detailed protocols for its preclinical evaluation.

Data Presentation

Quantitative data is essential for evaluating the efficacy and specificity of a kinase inhibitor. The following tables summarize the key biochemical data for this compound and provide a comparative landscape with other known ATR inhibitors.

Table 1: Biochemical Potency of this compound

| Compound Name | Target Kinase | IC50 | Reference |

| This compound | ATR | 2 nM | [3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Kinase Selectivity Profile

This compound originates from a patent disclosure where compounds were assessed for selectivity against other kinases within the PI3K-like kinase (PIKK) family.[2] While specific IC50 values for this compound against off-target kinases are not publicly detailed, the patent confirms testing against ATM, DNA-PK, PI3K, and mTOR.[2] For context, the selectivity of other well-characterized ATR inhibitors is presented below. High selectivity for ATR over these related kinases is a critical attribute, as it minimizes off-target effects and potential toxicity.[1]

| Compound Name | ATR IC50 | ATM IC50 | DNA-PK IC50 | mTOR IC50 | PI3Kα IC50 | Reference(s) |

| This compound | 2 nM | Tested | Tested | Tested | Tested | [2][3] |

| Berzosertib (VE-822) | 19 nM (cellular) | >1,000 nM | >1,000 nM | >1,000 nM | - | [5] |

| Ceralasertib (AZD6738) | 1 nM | >2,500 nM | >2,500 nM | 9 nM | - | [6] |

| AZ20 | 5 nM | >1,000 nM | >1,000 nM | 40 nM | - | [6] |

| VE-821 | 26 nM | >5,000 nM | >5,000 nM | >5,000 nM | >5,000 nM | [6] |

Values are biochemical IC50 unless otherwise noted. "Tested" indicates that selectivity assays were performed as per the compound's originating patent, but specific quantitative data is not publicly available.

Signaling Pathway Visualization

Understanding the mechanism of action of this compound requires knowledge of the ATR signaling pathway. The following diagram illustrates the canonical activation and function of ATR in response to DNA damage and replication stress.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity and efficacy of this compound.

Cell Viability Assay (MTT Assay for IC50 Determination)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the IC50 of a compound.

Materials:

-

Cell line of interest (e.g., a cancer cell line with known DDR defects)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to the optimal seeding density (determined empirically, typically 3,000-10,000 cells/well) in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound in complete medium from the DMSO stock. A typical concentration range might be 0.1 nM to 10 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (including vehicle control) to the respective wells.

-

Incubation: Incubate the plates for the desired exposure time, typically 72 hours (37°C, 5% CO2).

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[7] Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7]

-

Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot for ATR Activity (pChk1 Ser345)

This protocol assesses the ability of this compound to inhibit ATR kinase activity within the cell by measuring the phosphorylation of its direct downstream target, Chk1, at serine 345.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DNA damaging agent (e.g., Hydroxyurea (HU) or UV radiation) to induce ATR activity

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

-

Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345) and Mouse anti-total Chk1

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Induce ATR activity by adding a DNA damaging agent (e.g., 2 mM HU for 4 hours or exposing to 10 J/m² UV-C and allowing to recover for 1 hour).[8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against pChk1 (Ser345) (diluted in 5% BSA/TBST) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Re-probing: To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total Chk1.

Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry-based method is used to determine the effect of this compound on cell cycle distribution, specifically its ability to abrogate the G2/M checkpoint arrest induced by DNA damage.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DNA damaging agent (e.g., Etoposide or ionizing radiation)

-

PBS

-

Cold 70% Ethanol

-

Propidium Iodide (PI) / RNase A Staining Solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Treat one set of cells with a DNA damaging agent to induce G2/M arrest. Treat a second set with the DNA damaging agent in combination with this compound. Include untreated and vehicle-only controls. Incubate for a relevant period (e.g., 24 hours).

-

Cell Harvesting: Harvest cells, including any floating cells, by trypsinization. Centrifuge and wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cell pellet in ~500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

-

Staining: Centrifuge the fixed cells (e.g., at 500 x g for 5 minutes) and carefully decant the ethanol.[3] Wash the cell pellet once with PBS.

-

Resuspend the pellet in 500 µL of PI/RNase A staining solution.[3]

-

Incubate for 30 minutes at room temperature in the dark.[6]

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The PI fluorescence should be collected on a linear scale.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle profiles of the different treatment groups.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ATR/CHK1 inhibitors and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A9 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

An In-depth Technical Guide: Understanding Synthetic Lethality with ATR Inhibitors in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the principles and applications of synthetic lethality induced by ATR (Ataxia-Telangiectasia and Rad3-related) kinase inhibitors, with a focus on the potent inhibitor Atr-IN-13, in the context of cancer therapy. This document outlines the core mechanisms, presents quantitative data for key compounds, provides detailed experimental protocols, and visualizes complex pathways and workflows.

Introduction: The ATR Pathway and Synthetic Lethality

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. Central to this network are the phosphoinositide 3-kinase-related kinases (PIKKs), including ATM (Ataxia-Telangiectasia Mutated) and ATR. While ATM primarily responds to DNA double-strand breaks (DSBs), ATR is activated by a broad range of DNA damage and replication stress, particularly the presence of single-stranded DNA (ssDNA).[1] In many cancer cells, oncogene activation leads to increased replication stress, creating a dependency on the ATR pathway for survival.[2][3]

The concept of "synthetic lethality" offers a promising therapeutic window. It describes a situation where the loss of function in either of two genes individually is viable for a cell, but their simultaneous loss results in cell death.[1] Many tumors harbor mutations that inactivate key DDR genes, such as ATM or TP53. These cancer cells become critically dependent on the remaining DDR pathways, like the ATR signaling cascade, for survival.[1][4] Inhibiting ATR in such a genetically compromised background is a key synthetic lethal strategy, leading to the selective killing of cancer cells while sparing normal, healthy cells.[4][5][6]

This compound is a potent and selective ATR kinase inhibitor with a reported IC50 of 2 nM in enzymatic assays, making it a valuable tool for investigating this therapeutic approach.[7][8]

Core Mechanism: The Synthetic Lethal Interaction of ATR Inhibition with ATM Deficiency

ATM and ATR have partially overlapping but distinct roles in the DDR. ATM's role in responding to DSBs includes activating the tumor suppressor p53 to induce G1 cell cycle arrest.[1] In contrast, ATR is the master regulator of the S and G2/M checkpoints, stabilizing stalled replication forks and facilitating DNA repair to resolve replication stress.

In cancer cells with loss-of-function mutations in the ATM or TP53 genes, the crucial G1 checkpoint is often defective.[9] These cells are unable to arrest the cell cycle to repair DNA damage before replication begins. Consequently, they become highly reliant on the ATR-mediated S and G2/M checkpoints to manage the resulting replication stress and prevent catastrophic DNA damage during mitosis.[9][10]

When an ATR inhibitor like this compound is introduced into an ATM-deficient cell, this last line of defense is removed. The inhibitor prevents the phosphorylation of ATR's key downstream target, Chk1, thereby abrogating the intra-S and G2/M checkpoints.[11][12] The cell is unable to halt its progression, enters mitosis with under-replicated and damaged DNA, and ultimately undergoes cell death through a process known as mitotic catastrophe.[9][10][13] This selective killing of ATM- or p53-deficient cancer cells is the foundation of the synthetic lethal approach.[5][14]

Caption: ATR/ATM signaling and the mechanism of synthetic lethality.

Quantitative Analysis of ATR Inhibitors

The potency of ATR inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), which varies across different compounds and cell lines. The genetic background of the cancer cell, particularly the status of ATM and TP53, is a critical determinant of sensitivity.

Table 1: Potency of this compound and Related Compounds

| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference(s) |

|---|---|---|---|---|

| This compound | Enzymatic Assay | ATR Kinase | 2 nM | [7][8] |

| Atr-IN-14 | Cell-based Assay | LoVo (Colon Cancer) | 64 nM | [15] |

| Atr-IN-18 | Enzymatic Assay | ATR Kinase | 0.69 nM | [15] |

| Atr-IN-18 | Cell-based Assay | LoVo (Colon Cancer) | 37.34 nM |[15] |

Table 2: Comparative Sensitivity of Cancer Cells to Various ATR Inhibitors

| Inhibitor | Cell Line | Cancer Type | ATM Status | p53 Status | IC50 (µM) | Reference(s) |

|---|---|---|---|---|---|---|

| AZD6738 | SNU869 | Biliary Tract | Low | Low | 0.44 | [11] |

| AZD6738 | SNU478 | Biliary Tract | Low | Low | 0.46 | [11] |

| AZD6738 | SNU2670 | Biliary Tract | Low | High | > 10 | [11] |

| AZD6738 | LoVo | Colorectal | Proficient | Mutant | 0.52 | [12] |

| AZD6738 | NCI-H1373 | Lung | Proficient | Null | 5.32 | [12] |

| VE-821 | HT29 | Colorectal | Proficient | Mutant | ~0.7 (Cellular p-Chk1) | [4] |

| Berzosertib (VE-822) | HT29 | Colorectal | Proficient | Mutant | 0.019 |[16] |

Data indicates that cells with low levels of both ATM and p53 (e.g., SNU869, SNU478) are highly sensitive to ATR inhibition, whereas cells with high p53 expression can be resistant, demonstrating the principle of synthetic lethality.[11]

Experimental Protocols & Workflow

Validating the synthetic lethal effect of this compound involves a series of standard cell-based assays. The following protocols provide a framework for these key experiments.

Caption: Experimental workflow for validating synthetic lethality.

A. Cell Viability Assay (alamarBlue/MTT)

This assay quantifies the number of viable cells in a population after treatment with the inhibitor.

-

Cell Plating: Seed cancer cells (e.g., ATM-proficient and ATM-deficient lines) into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired drug concentrations (including a vehicle-only control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL) or 20 µL of alamarBlue reagent to each well.[17] Incubate for 2-4 hours at 37°C. For MTT, proceed to solubilization.

-

Solubilization (MTT only): Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[17]

-

Data Acquisition: Measure the absorbance (for MTT, ~570 nm) or fluorescence (for alamarBlue, Ex/Em ~560/590 nm) using a microplate reader.

-

Analysis: Normalize the readings to the vehicle-treated control wells. Plot the normalized viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.[3]

B. Western Blotting for DDR Markers

This protocol is used to detect changes in key DDR proteins, such as the phosphorylation of Chk1 (a direct ATR target) and H2AX (γH2AX, a marker of DNA double-strand breaks).

-

Cell Culture and Treatment: Plate cells in 6-well or 10 cm dishes. Once they reach 70-80% confluency, treat them with this compound at a fixed concentration (e.g., 1 µM) for a specified time (e.g., 2-24 hours). A DNA damaging agent like hydroxyurea or UV radiation can be used as a positive control for ATR activation.[18]

-

Cell Lysis: Wash cells with ice-cold 1X PBS, then lyse them by adding 1X SDS sample buffer (e.g., Laemmli buffer).[19] Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[19][20] Heat the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer (e.g., anti-p-Chk1 Ser345, anti-γH2AX Ser139, anti-Actin) overnight at 4°C with gentle agitation.[19][21]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

C. Immunofluorescence for γH2AX Foci

This technique visualizes DNA damage within individual cells by staining for γH2AX, which forms distinct foci at the sites of DSBs.

-

Cell Culture: Grow cells on glass coverslips placed in 12- or 24-well plates.

-

Treatment: Treat cells with this compound as described for Western blotting.

-

Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash again with PBS, then permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 1 hour.

-

Primary Antibody: Incubate with anti-γH2AX primary antibody overnight at 4°C.

-

Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Staining and Mounting: Counterstain nuclei with DAPI or Hoechst 33258.[22] Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using imaging software. An increase in foci in ATM-deficient cells treated with this compound compared to ATM-proficient cells indicates a synthetic lethal interaction.[22]

The Logical Framework of Synthetic Lethality

The relationship between ATM status, ATR inhibition, and cell fate can be distilled into a simple logical model, which forms the basis for patient selection in clinical settings.

Caption: Logical relationship of synthetic lethality.

Conclusion

The synthetic lethal strategy of targeting ATR in ATM- or p53-deficient cancers represents a rational and promising approach in precision oncology. Potent inhibitors like this compound are critical tools for exploiting this vulnerability. The methodologies outlined in this guide provide a robust framework for researchers to investigate this interaction, identify predictive biomarkers, and advance the development of targeted cancer therapies. The successful clinical translation of this strategy depends on the accurate identification of patients whose tumors harbor the specific genetic defects that confer sensitivity to ATR inhibition.

References

- 1. Important Target in Synthetic Lethality: ATR Inhibitors [synapse.patsnap.com]

- 2. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A synthetic lethal screen reveals enhanced sensitivity to ATR inhibitor treatment in mantle cell lymphoma with ATM loss-of-function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. AZD6738 promotes the tumor suppressive effects of trifluridine in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATR inhibition induces synthetic lethality in mismatch repair-deficient cells and augments immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ATR inhibitors as a synthetic lethal therapy for tumours deficient in ARID1A [researchrepository.ucd.ie]

- 14. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. ATR Kinase Inhibition Protects Non-cycling Cells from the Lethal Effects of DNA Damage and Transcription Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. bio-rad.com [bio-rad.com]

- 21. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. oncotarget.com [oncotarget.com]

Whitepaper: A Technical Guide to the Target Validation of ATR Inhibition in ATM-Deficient Tumors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The principle of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either one alone does not, offers a powerful paradigm for targeted cancer therapy. A prominent example of this is the relationship between the Ataxia-Telangiectasia Mutated (ATM) and the ATM and Rad3-related (ATR) kinases, two central regulators of the DNA Damage Response (DDR). Tumors with loss-of-function mutations in the ATM gene become critically dependent on the ATR signaling pathway to manage DNA replication stress and repair. This dependency creates a therapeutic vulnerability, where selective inhibition of ATR can lead to catastrophic DNA damage and cell death specifically in ATM-deficient cancer cells, while sparing normal, ATM-proficient tissues. This guide provides an in-depth technical overview of the preclinical validation of ATR as a therapeutic target in ATM-deficient tumors, summarizing key quantitative data, detailing essential experimental protocols, and illustrating the underlying biological pathways.

Introduction: The ATM/ATR Synthetic Lethal Axis

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity.[1] At the apex of this network are the phosphatidylinositol 3-kinase-related kinases (PIKKs), primarily ATM and ATR.[2] While both are key regulators, they have distinct and sometimes overlapping roles.

-

ATM (Ataxia-Telangiectasia Mutated) is the primary sensor and transducer of DNA double-strand breaks (DSBs).[3][4] Upon activation, ATM initiates signaling cascades that lead to cell cycle arrest, DNA repair, or apoptosis.[5][6]

-

ATR (ATM and Rad3-related) responds to a broader range of DNA lesions, particularly single-stranded DNA (ssDNA) that forms at stalled replication forks during S-phase, a condition known as replication stress.[7] ATR activation is critical for stabilizing these forks, regulating cell cycle checkpoints, and facilitating repair to prevent genomic instability.[8][9]

Loss-of-function mutations in the ATM gene are found in a variety of cancers, including gastric, prostate, and breast cancers.[8][10][11] These ATM-deficient tumors are impaired in their ability to respond to DSBs and exhibit increased reliance on the ATR pathway to cope with the resulting replication stress.[10][12] This creates a synthetic lethal relationship: inhibiting the remaining critical DDR kinase, ATR, in these tumors leads to replication fork collapse, accumulation of unrepaired DNA damage, and ultimately, cell death by mitotic catastrophe.[12][13] This targeted approach forms the basis for developing ATR inhibitors as a precision medicine strategy for patients with ATM-deficient cancers.[9][10]

Signaling Pathways and Mechanism of Action

The synthetic lethal interaction is rooted in the specific functions of the ATM and ATR signaling pathways.

ATM Signaling Pathway

In response to DSBs, the MRE11-RAD50-NBS1 (MRN) complex recognizes the break and recruits ATM.[3] Activated ATM then phosphorylates a host of downstream substrates, including CHK2 and p53, to orchestrate a G1/S checkpoint arrest and promote DSB repair, primarily through homologous recombination (HR).[4][6]

ATR Signaling Pathway

Replication stress leads to the formation of ssDNA, which is coated by Replication Protein A (RPA). The ATR-ATRIP complex is recruited to these RPA-coated ssDNA regions, leading to ATR activation.[2] Activated ATR then phosphorylates its primary effector, CHK1, which in turn triggers S and G2/M checkpoint arrests, prevents the firing of new replication origins, and stabilizes stalled replication forks to allow for repair.[9][14]

Synthetic Lethality Mechanism

In ATM-deficient tumors, the inability to properly repair DSBs leads to increased replication stress. These cells become hyper-dependent on the ATR-CHK1 pathway for survival. When an ATR inhibitor is introduced, this last line of defense is removed. Stalled replication forks are no longer protected and collapse into DSBs. Without functional ATM, these new breaks cannot be repaired, leading to an accumulation of genomic damage, premature entry into mitosis, and cell death via mitotic catastrophe.

Quantitative Preclinical Data

The synthetic lethal hypothesis is supported by extensive preclinical data demonstrating the selective activity of ATR inhibitors against ATM-deficient cancer models. The ATR inhibitor AZD6738 (Ceralasertib) has been widely studied in this context.

In Vitro Sensitivity

ATM-deficient cancer cell lines consistently show significantly greater sensitivity to ATR inhibitors compared to their ATM-proficient counterparts. This is typically measured by the half-maximal inhibitory concentration (IC50) in cell proliferation assays.

Table 1: In Vitro Sensitivity (IC50) of AZD6738 in ATM-Deficient vs. ATM-Proficient Cell Lines

| Cell Line | Cancer Type | ATM Status | AZD6738 IC50 (µM) | Reference |

|---|---|---|---|---|

| SNU-601 | Gastric | Deficient | ~0.1 | [8] |

| SNU-484 | Gastric | Proficient | >10 | [8] |

| LoVo | Colorectal | Deficient | ~0.47 | [4] |

| Multiple Lines | Various | Deficient | Significantly Lower | [10] |

| Multiple Lines | Various | Proficient | Higher | [10] |

Note: IC50 values are approximate and depend on assay conditions. Data compiled from multiple preclinical studies.[4][8][10]

In Vivo Efficacy

The selective activity observed in vitro translates to significant anti-tumor efficacy in in vivo models. Chronic daily oral dosing of AZD6738 as a monotherapy has shown significant, dose-dependent tumor growth inhibition in ATM-deficient xenograft models, an effect not seen in ATM-proficient models.[15][16] Similarly, the ATR inhibitor VX-970 (Berzosertib) robustly sensitized ATM-deleted prostate cancer models.[11]

Table 2: In Vivo Monotherapy Efficacy of ATR Inhibitors in ATM-Deficient Xenograft Models

| ATR Inhibitor | Cancer Model | ATM Status | Outcome | Reference |

|---|---|---|---|---|

| AZD6738 | Gastric Cancer Xenograft | Deficient | Significant tumor growth suppression | [8] |

| AZD6738 | Various Xenograft Models | Deficient | Significant tumor growth inhibition | [15][16] |

| AZD6738 | Various Xenograft Models | Proficient | No significant tumor growth inhibition | [15][16] |

| VX-970 | Prostate Cancer Xenograft | Deficient | Robustly sensitized to inhibition | [11] |

| VX-970 + Irinotecan | Colorectal Xenograft | N/A (WT) | Substantial tumor regression |[17] |

Key Experimental Protocols for Target Validation

Validating the ATR-ATM synthetic lethal relationship requires a suite of well-established molecular and cellular biology techniques.

Generation of ATM-Deficient Isogenic Cell Lines via CRISPR/Cas9

Creating an isogenic pair of cell lines (wild-type vs. ATM-knockout) is the gold standard for eliminating confounding genetic variables.[5][18]

-

gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the ATM gene using a validated online tool to minimize off-target effects.

-

Vector Cloning: Clone the annealed sgRNA oligonucleotides into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).[5]

-

Lentivirus Production & Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T) and transduce the target cancer cell line.

-

Selection: Select transduced cells using the appropriate antibiotic (e.g., puromycin).

-

Monoclonal Isolation: Isolate single cells into 96-well plates via limiting dilution or fluorescence-activated cell sorting (FACS) to generate clonal populations.[19]

-

Knockout Validation: Expand clones and screen for ATM protein loss via Western Blot. Confirm genomic edits by Sanger or next-generation sequencing of the targeted locus.[20]

Colony Formation Assay

This long-term assay assesses the ability of a single cell to proliferate and form a colony, providing a robust measure of cytotoxicity.[6][21]

-

Cell Seeding: Prepare single-cell suspensions of both ATM-WT and ATM-KO cells. Seed a low, predetermined number of cells (e.g., 500-1000 cells/well) into 6-well plates.

-

Treatment: Allow cells to adhere for 24 hours, then replace the medium with fresh medium containing a dose range of the ATR inhibitor.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days if necessary.

-

Staining: Aspirate the medium, wash gently with PBS, and fix the colonies with methanol for 15 minutes. Stain with 0.5% crystal violet solution for 30 minutes.

-

Quantification: Wash away excess stain with water and allow plates to dry. Count colonies (defined as >50 cells) manually or using an automated colony counter.[6] Calculate the surviving fraction for each dose relative to the vehicle-treated control.

Western Blotting for DDR Markers

Western blotting is used to confirm ATM knockout and to assess the activation state of DDR pathways upon ATR inhibitor treatment.

-

Cell Lysis: Treat ATM-WT and ATM-KO cells with the ATR inhibitor for a specified time (e.g., 24 hours). Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane (e.g., in 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C with gentle shaking.[22] Key primary antibodies include:

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence (IF) for γH2AX Foci

This technique visualizes DNA damage (DSBs) as discrete nuclear foci, allowing for quantification of DNA damage on a per-cell basis.[25]

-

Cell Culture: Seed ATM-WT and ATM-KO cells onto glass coverslips in a 12- or 24-well plate and allow them to adhere.

-

Treatment: Treat cells with the ATR inhibitor for the desired duration.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[26][27]

-

Blocking: Block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.[28]

-

Antibody Staining: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) for 1-2 hours at room temperature or overnight at 4°C.[29] After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Mounting and Imaging: Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides with anti-fade mounting medium.

-

Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated software like ImageJ/Fiji.[27][28] A significant increase in foci in ATM-KO cells compared to ATM-WT cells after treatment indicates synthetic lethality.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on DNA content, revealing treatment-induced cell cycle arrest.[3]

-

Sample Preparation: Treat cells with the ATR inhibitor. Harvest both adherent and floating cells, wash with PBS, and count them.

-

Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently. Fix for at least 2 hours at 4°C (or store at -20°C).[30]

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).[1]

-

Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[30]

-

Analysis: Gate on single cells and analyze the DNA content histogram. The accumulation of cells in S-phase or G2/M is indicative of ATR inhibitor-induced checkpoint activation or mitotic arrest.[2]

Conclusion and Future Directions

The preclinical data strongly support the validation of ATR as a therapeutic target in ATM-deficient tumors. The profound and selective cytotoxicity demonstrated across numerous in vitro and in vivo models provides a compelling rationale for the clinical development of ATR inhibitors for this molecularly defined patient population.[8][10][11][15][31] The experimental protocols detailed herein represent a robust framework for identifying and validating novel ATR inhibitors and further exploring the boundaries of the ATM/ATR synthetic lethal relationship.

Future work will focus on refining patient selection biomarkers beyond simple ATM loss, understanding potential resistance mechanisms, and exploring rational combination strategies. As several ATR inhibitors, including berzosertib and ceralasertib, advance through clinical trials, this foundational preclinical work is critical for translating the promise of synthetic lethality into effective therapies for cancer patients.[12][16][32]

References

- 1. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 2. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. 3. Colony-forming assay [bio-protocol.org]

- 7. revvity.com [revvity.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATM Loss Confers Greater Sensitivity to ATR Inhibition than PARP Inhibition in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AZD6738 [openinnovation.astrazeneca.com]

- 16. researchgate.net [researchgate.net]

- 17. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ATM and ATR gene editing mediated by CRISPR/Cas9 in Chinese Hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. google.com [google.com]

- 21. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 22. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 23. Phospho-Chk1 (Ser345) antibody (28803-1-AP) | Proteintech [ptglab.com]

- 24. Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 26. 2.1. Cell culture and γ-H2AX immunofluorescence (foci formation assay) [bio-protocol.org]

- 27. researchgate.net [researchgate.net]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. cancer.wisc.edu [cancer.wisc.edu]

- 31. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]

- 32. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of ATR-IN-13 on Replication Fork Stability: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the cellular response to DNA replication stress, playing a pivotal role in maintaining genome integrity. Its functions are critical for the stabilization of stalled replication forks, prevention of catastrophic DNA damage, and ensuring the faithful completion of DNA synthesis. Consequently, ATR has emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of the effects of ATR-IN-13, a potent ATR inhibitor, on replication fork stability. We will delve into the molecular mechanisms governed by ATR, the consequences of its inhibition by this compound, present quantitative data on these effects, and provide detailed experimental protocols for their assessment.

The Central Role of ATR in Maintaining Replication Fork Stability

During DNA replication, the progression of replication forks can be impeded by various obstacles, including DNA lesions, tightly bound protein-DNA complexes, and difficult-to-replicate genomic regions. This phenomenon, known as replication stress, poses a significant threat to genomic stability. The ATR kinase is a central component of the replication stress response pathway.[1]

Activated ATR orchestrates a multi-pronged defense to protect the genome:

-

Cell Cycle Checkpoint Activation: ATR phosphorylates and activates its downstream effector kinase, CHK1.[1] Activated CHK1, in turn, phosphorylates and inactivates CDC25 phosphatases, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest. This provides time for the cell to repair the DNA damage before proceeding to mitosis.

-

Suppression of Late-Riring Origins: To conserve the cellular supply of replication factors, such as Replication Protein A (RPA), ATR signaling suppresses the firing of new replication origins, particularly late-firing origins.[2][3][4]

-

Replication Fork Stabilization: ATR directly and indirectly promotes the stability of stalled replication forks, preventing their collapse into highly toxic DNA double-strand breaks (DSBs).[1] This involves preventing the degradation of the newly synthesized DNA strand and controlling fork reversal.[5]

This compound: Potent Inhibition of a Master Regulator

This compound is a highly potent inhibitor of ATR kinase.[6] By binding to the ATP-binding site of ATR, it effectively abrogates its kinase activity. This inhibition dismantles the protective mechanisms orchestrated by ATR, leading to profound consequences for replication fork stability, particularly in cancer cells which often exhibit high levels of intrinsic replication stress.

Quantitative Effects of ATR Inhibition on Replication Fork Dynamics

The inhibition of ATR by compounds like this compound has quantifiable effects on various aspects of DNA replication. While specific data for this compound is emerging, the effects of other well-characterized ATR inhibitors, such as VE-821 and AZD6738, provide a strong indication of the expected outcomes.

| Parameter | Inhibitor | Cell Line(s) | Observed Effect | Reference(s) |

| ATR Kinase Inhibition (IC50) | This compound | - | 2 nM | [6] |

| VE-821 | - | 26 nM | [7][8][9] | |

| AZD6738 (Ceralasertib) | - | 1 nM | [10] | |

| Cellular Proliferation (IC50) | VE-821 | AGS, MKN-45 | 13.7 µM, 11.3 µM (72h) | [11] |

| NU6027 | - | 6.7 µM | [12] | |

| Replication Fork Speed | AZD6738 (chronic) | U-2OS, HCT116 | Strong reduction in fork speed | [13][14] |

| ATR Inhibition (general) | Human cells | Can lead to fork slowing | [1][15] | |

| Nascent Strand Degradation | ATRi (general) | Human cells | Increased degradation by MRE11 and EXO1 | [5] |

| Dormant Origin Firing | AZD6738 | U2OS, BJ-hTERT | Increased dormant origin firing | [2][16][17] |

Key Consequences of this compound on Replication Fork Stability

The abrogation of ATR signaling by this compound leads to a cascade of events that destabilize replication forks and compromise genomic integrity.

Increased Dormant Origin Firing and RPA Exhaustion

ATR plays a crucial role in suppressing the firing of new replication origins in response to replication stress. Inhibition of ATR with compounds like this compound removes this regulatory brake, leading to widespread and uncontrolled firing of dormant origins.[2][3][4][16][17] This rapid initiation of replication at numerous sites can deplete the cellular pool of essential replication factors, most notably RPA. The resulting "RPA exhaustion" leaves single-stranded DNA (ssDNA) unprotected, rendering it vulnerable to breakage.

Nascent Strand Degradation

A critical function of ATR is to protect the newly synthesized DNA strand at stalled replication forks from degradation by cellular nucleases. When ATR is inhibited, stalled forks become susceptible to nucleolytic attack, primarily by the MRE11 and EXO1 nucleases.[5][18][19][20][21] This process, known as nascent strand degradation, leads to the shortening of the newly synthesized DNA strand and the accumulation of ssDNA gaps.

Replication Fork Collapse and Double-Strand Break Formation

The combination of uncontrolled origin firing, RPA exhaustion, and nascent strand degradation ultimately leads to the collapse of replication forks. A collapsed fork is a terminal event where the replication machinery disassembles, often resulting in the formation of a one-sided or a full DSB. These DSBs are highly cytotoxic lesions that, if not repaired, can trigger apoptosis or lead to gross chromosomal rearrangements. The inhibition of ATR has been shown to increase the levels of γH2AX, a marker for DSBs.[11][22]

Visualizing the Molecular Pathways and Experimental Workflows

To better understand the complex interplay of factors involved in replication fork stability and the impact of this compound, the following diagrams illustrate the key signaling pathways and experimental procedures.

ATR Signaling Pathway in Response to Replication Stress.

Consequences of ATR Inhibition on Replication Forks.

DNA Fiber Analysis Experimental Workflow.

Experimental Protocols

DNA Fiber Analysis for Replication Fork Dynamics

This assay allows for the direct visualization of individual DNA replication forks and is used to measure fork speed, stalling, and nascent strand degradation.[23][24][25][26]

Materials:

-

5-Chloro-2'-deoxyuridine (CldU)

-

5-Iodo-2'-deoxyuridine (IdU)

-

Cell culture medium

-

PBS, Trypsin

-

Lysis buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)

-

Fixative (Methanol:Acetic Acid, 3:1)

-

2.5 M HCl

-

Blocking buffer (e.g., 5% BSA in PBST)

-

Primary antibodies: Rat anti-BrdU (for CldU), Mouse anti-BrdU (for IdU)

-

Secondary antibodies: Anti-rat and anti-mouse conjugated to distinct fluorophores (e.g., Alexa Fluor 594, Alexa Fluor 488)

-

Glass microscope slides

Procedure:

-

Labeling: a. Incubate asynchronously growing cells with medium containing CldU (e.g., 25-50 µM) for a defined period (e.g., 20-30 minutes). b. Wash cells with pre-warmed medium. c. (Optional) Treat cells with this compound or other replication stress-inducing agents for the desired time. d. Incubate cells with medium containing IdU (e.g., 200-250 µM) for a defined period (e.g., 20-30 minutes).

-

Fiber Spreading: a. Harvest cells by trypsinization, wash with cold PBS, and resuspend at a concentration of approximately 1 x 10^6 cells/mL in cold PBS. b. Spot 2 µL of the cell suspension onto a glass slide. c. Add 7 µL of lysis buffer and incubate for 6-8 minutes at room temperature to lyse the cells and release the DNA. d. Tilt the slide at a 15-45° angle to allow the DNA to spread down the slide in a controlled manner. e. Allow the slides to air dry.

-

Fixation and Denaturation: a. Fix the DNA fibers in a fresh 3:1 solution of methanol:acetic acid for 10 minutes. b. Allow the slides to air dry completely. c. Denature the DNA by incubating the slides in 2.5 M HCl for 30-60 minutes at room temperature. d. Wash the slides thoroughly with PBS (3 x 5 minutes).

-

Immunostaining: a. Block the slides with blocking buffer for 1 hour at room temperature in a humidified chamber. b. Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. c. Wash slides with PBST (3 x 5 minutes). d. Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light. e. Wash slides with PBST (3 x 5 minutes) and once with PBS. f. Mount with an appropriate mounting medium.

-

Imaging and Analysis: a. Capture images using a fluorescence microscope. b. Measure the length of the CldU (red) and IdU (green) tracts using image analysis software (e.g., ImageJ). c. Fork Speed: Calculate based on the length of the IdU tract and the duration of the IdU pulse (kb/min, using a conversion factor of ~2.59 kb/µm).[24] d. Nascent Strand Degradation: In experiments with a replication stress agent applied after labeling, a decrease in the ratio of the second label to the first label (IdU/CldU) indicates degradation.[26] e. Fork Stalling: An increase in the percentage of CldU-only tracts (stalled forks) indicates an inability to restart replication.[23]

Immunofluorescence for RPA and γH2AX Foci

This method is used to visualize and quantify markers of replication stress (RPA foci, indicating ssDNA) and DNA double-strand breaks (γH2AX foci).[27][28][29][30][31]

Materials:

-

Cells grown on coverslips or in chamber slides

-

PBS

-

Pre-extraction buffer (optional, for clearer foci)

-

Fixative (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBST)

-

Primary antibodies: Rabbit anti-RPA, Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX)

-

Secondary antibodies: Anti-rabbit and anti-mouse conjugated to distinct fluorophores

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: a. Seed cells onto coverslips and allow them to adhere. b. Treat cells with this compound or other agents as required.

-

Fixation and Permeabilization: a. Wash cells with PBS. b. (Optional) Pre-extract soluble proteins by incubating with a cytoskeleton buffer on ice to reduce background staining.[27] c. Fix cells with 4% PFA for 15 minutes at room temperature. d. Wash with PBS (3 x 5 minutes). e. Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. f. Wash with PBS (3 x 5 minutes).

-

Immunostaining: a. Block with blocking buffer for 1 hour at room temperature. b. Incubate with primary antibodies (anti-RPA and anti-γH2AX) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. c. Wash with PBST (3 x 5 minutes). d. Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light. e. Wash with PBST (3 x 5 minutes).

-

Mounting and Imaging: a. Stain nuclei with DAPI for 5 minutes. b. Wash briefly with PBS. c. Mount coverslips onto microscope slides using mounting medium. d. Acquire images using a fluorescence or confocal microscope.

-

Analysis: a. Quantify the number and intensity of RPA and γH2AX foci per nucleus using automated image analysis software. An increase in foci indicates an accumulation of ssDNA and DSBs, respectively.

Conclusion and Future Directions

This compound, as a potent inhibitor of the ATR kinase, fundamentally disrupts the cellular mechanisms that ensure the stability of DNA replication forks. By overriding cell cycle checkpoints, promoting uncontrolled origin firing, and leaving nascent DNA strands vulnerable to degradation, this compound induces a state of profound replication catastrophe. This leads to the accumulation of DNA double-strand breaks and ultimately triggers cell death. These effects are particularly pronounced in cancer cells with high intrinsic replication stress, providing a clear rationale for the clinical development of ATR inhibitors as anti-cancer agents. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the effects of this compound and other ATR inhibitors, paving the way for a deeper understanding of their mechanisms and the identification of patient populations most likely to benefit from this therapeutic strategy.

References

- 1. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Dormant origin signaling during unperturbed replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. ATR protects ongoing and newly assembled DNA replication forks through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. VE-821 | ATM/ATR | TargetMol [targetmol.com]

- 10. selleckchem.com [selleckchem.com]

- 11. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. ATR-Mediated Global Fork Slowing and Reversal Assist Fork Traverse and Prevent Chromosomal Breakage at DNA Interstrand Cross-Links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. The Targeting of MRE11 or RAD51 Sensitizes Colorectal Cancer Stem Cells to CHK1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rad51 protects nascent DNA from Mre11 dependent degradation and promotes continuous DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Smarcal1-Mediated Fork Reversal Triggers Mre11-Dependent Degradation of Nascent DNA in the Absence of Brca2 and Stable Rad51 Nucleofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 25. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 26. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]

- 27. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]

- 28. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. researchgate.net [researchgate.net]

- 31. Use of the γ-H2AX Assay to Investigate DNA Repair Dynamics Following Multiple Radiation Exposures | PLOS One [journals.plos.org]

Foundational Research on ATR Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway. ATR is a master regulator of the DNA damage response (DDR), playing a critical role in maintaining genome integrity, particularly during DNA replication.[1][2] This document details the core components of the ATR pathway, its activation mechanisms, downstream cellular responses, and its significance as a therapeutic target in oncology. For researchers, this guide offers detailed experimental protocols and quantitative data to facilitate further investigation into this pivotal cellular process.

Core Principles of the ATR Signaling Pathway

The ATR signaling pathway is a crucial cellular mechanism that responds to a wide array of DNA damage and replication stress.[3][4] Unlike the related ATM kinase, which is primarily activated by DNA double-strand breaks (DSBs), ATR is activated by the presence of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[2] This ssDNA/RPA platform serves as a beacon for the recruitment and activation of the ATR kinase, initiating a cascade of phosphorylation events that coordinate cell cycle checkpoints, DNA repair, and replication fork stability.[3][5]

Key Components of the ATR Pathway

The functionality of the ATR signaling network relies on the coordinated action of several key protein players:

-

ATR (Ataxia Telangiectasia and Rad3-related): A serine/threonine-protein kinase that acts as the central transducer of the signaling cascade.[6]

-

ATRIP (ATR-Interacting Protein): The obligate partner of ATR, essential for its stability and recruitment to sites of DNA damage through direct interaction with RPA-coated ssDNA.[2][6]

-

RPA (Replication Protein A): A heterotrimeric protein complex that binds to and stabilizes ssDNA, creating the platform for ATR-ATRIP recruitment.[2]

-

9-1-1 Complex (RAD9-RAD1-HUS1): A clamp-like complex that is loaded onto the 5' junction of ssDNA and double-stranded DNA (dsDNA) and is crucial for ATR activation.

-

TOPBP1 (Topoisomerase II Binding Protein 1): A key activator of ATR kinase activity, recruited to the 9-1-1 complex.[2]

-

ETAA1 (Ewing's Tumor-Associated Antigen 1): An alternative activator of ATR that binds to RPA-coated ssDNA.

-

CHK1 (Checkpoint Kinase 1): The primary downstream effector kinase of ATR. Its phosphorylation by ATR leads to the amplification of the DNA damage signal.[7]

Mechanism of ATR Activation

The activation of the ATR kinase is a multi-step process initiated by the detection of aberrant DNA structures.

-

Sensing DNA Damage: Various forms of DNA damage or replication stress lead to the formation of extended regions of ssDNA. This ssDNA is rapidly coated by the RPA complex.[2]

-

Recruitment of ATR-ATRIP: The ATR-ATRIP complex is recruited to the sites of damage through the direct interaction of ATRIP with the RPA-coated ssDNA.[2]

-

Loading of the 9-1-1 Complex: At the junction between ssDNA and dsDNA, the RAD17-RFC clamp loader loads the 9-1-1 complex onto the DNA.

-

Recruitment and Action of Activators: The loaded 9-1-1 complex facilitates the recruitment of TOPBP1. The interaction of TOPBP1 with the ATR-ATRIP complex induces a conformational change in ATR, leading to the stimulation of its kinase activity.[2] ETAA1 provides an alternative, 9-1-1 independent mechanism for ATR activation by directly binding to RPA-ssDNA.

-

Signal Amplification: Once activated, ATR phosphorylates a multitude of substrates, with CHK1 being a primary target. The phosphorylation of CHK1 on Ser317 and Ser345 is a critical step in amplifying the checkpoint signal.[8]

Downstream Cellular Responses to ATR Activation

Activated ATR orchestrates a multifaceted cellular response to ensure genomic stability. These responses primarily involve the regulation of cell cycle progression, stabilization of replication forks, and promotion of DNA repair.

Cell Cycle Checkpoint Control

A key function of the ATR pathway is to arrest the cell cycle, providing time for DNA repair before the cell enters mitosis.[9] This is primarily achieved through the ATR-CHK1 axis:

-

G2/M Checkpoint: Activated CHK1 phosphorylates and inactivates the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C).[10] Inactivation of CDC25C prevents the dephosphorylation and activation of CDK1, a key regulator of mitotic entry, thus leading to a G2/M arrest.[11]

-

S-Phase Checkpoint: The ATR-CHK1 pathway also plays a role in slowing down DNA replication during S-phase by inhibiting the firing of new replication origins.

Replication Fork Stability and Repair

During replication stress, ATR signaling is crucial for stabilizing stalled replication forks and preventing their collapse into DSBs. ATR phosphorylates numerous proteins involved in replication and repair, including components of the replisome, to promote fork restart and facilitate DNA repair processes.

Quantitative Data in ATR Signaling

Understanding the quantitative aspects of the ATR signaling pathway is essential for building accurate models of its function and for the development of targeted therapies. The following tables summarize key quantitative parameters for components of the ATR pathway.

| Parameter | Value | Substrate/Condition | Reference |

| Kinetic Parameters | |||

| Km of ATP for hPIP5K1α | 21.57 µM | In vitro kinase assay | [12] |

| Vmax of ATP for hPIP5K1α | 0.65 pmol·min-1 | In vitro kinase assay | [12] |

| Inhibitor Potency | |||

| Camonsertib (RP-3500) IC50 | 1.0 nM | Biochemical assay | [13] |

| Camonsertib (RP-3500) IC50 | 0.33 nM | Cell-based assay | [13] |

| ATRN-119 IC50 | < 20 nM | In vitro biochemical kinase assay | [14] |

| DDRi IC50 (in cellulo) | 100 nM | ATR-specific assay | [15] |

| ATRi IC50 (in cellulo) | 25 nM | ATR-specific assay | [15] |

Table 1: Quantitative Parameters of the ATR Signaling Pathway. This table provides a summary of key kinetic parameters and inhibitor potencies related to the ATR pathway.

Experimental Protocols for Studying ATR Signaling

This section provides detailed methodologies for key experiments used to investigate the ATR signaling pathway.

In Vitro ATR Kinase Assay for CHK1 Phosphorylation

This assay measures the ability of ATR to phosphorylate its substrate CHK1 in a controlled in vitro environment.

Materials:

-

Purified active ATR-ATRIP complex

-

Purified recombinant CHK1 protein (substrate)

-

Kinase assay buffer (e.g., 25 mM HEPES-NaOH pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

Phospho-CHK1 (Ser345) specific antibody for Western blotting

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified ATR-ATRIP complex and recombinant CHK1 in the kinase assay buffer.

-

Initiate Reaction: Start the kinase reaction by adding ATP (either radiolabeled or unlabeled).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Analysis:

-

Radiolabeled ATP: Separate the reaction products by SDS-PAGE, transfer to a membrane, and detect the phosphorylated CHK1 by autoradiography.

-

Unlabeled ATP: Separate the reaction products by SDS-PAGE, transfer to a membrane, and perform a Western blot using a phospho-CHK1 (Ser345) specific antibody.[10]

-

Co-Immunoprecipitation of the ATR-ATRIP Complex

This protocol is used to isolate the ATR-ATRIP complex from cell lysates to study its composition and interactions.

Materials:

-

Cell lysis buffer (e.g., IP lysis buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, with protease and phosphatase inhibitors).[16]

-

Antibody against ATR or ATRIP

-

Protein A/G magnetic beads

-

Wash buffer (e.g., cell lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

Procedure:

-

Cell Lysis: Lyse cultured cells in ice-cold lysis buffer.

-

Pre-clearing: (Optional) To reduce non-specific binding, incubate the cell lysate with protein A/G beads and a control IgG antibody, then remove the beads.

-

Immunoprecipitation: Add the specific antibody (anti-ATR or anti-ATRIP) to the pre-cleared lysate and incubate with gentle rotation at 4°C.

-

Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-